2-((4-Oxoquinazolin-3(4H)-yl)methyl)benzoic acid

Description

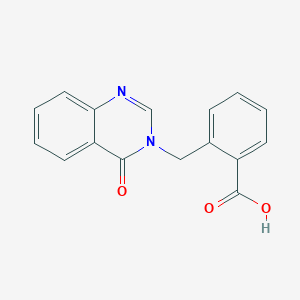

2-((4-Oxoquinazolin-3(4H)-yl)methyl)benzoic acid is a quinazolinone derivative characterized by a benzoic acid moiety linked via a methylene group to the 4-oxoquinazolin-3(4H)-yl scaffold. Quinazolinones are heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and neuropharmacological effects . This compound’s structure combines the hydrogen-bonding capacity of the carboxylic acid group with the planar aromatic quinazolinone system, making it a versatile scaffold for drug design.

Properties

CAS No. |

923018-95-5 |

|---|---|

Molecular Formula |

C16H12N2O3 |

Molecular Weight |

280.28 g/mol |

IUPAC Name |

2-[(4-oxoquinazolin-3-yl)methyl]benzoic acid |

InChI |

InChI=1S/C16H12N2O3/c19-15-13-7-3-4-8-14(13)17-10-18(15)9-11-5-1-2-6-12(11)16(20)21/h1-8,10H,9H2,(H,20,21) |

InChI Key |

YXZPERBYVZHPJD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=NC3=CC=CC=C3C2=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Oxoquinazolin-3(4H)-yl)methyl)benzoic acid typically involves the condensation of anthranilic acid derivatives with formamide or its derivatives, followed by cyclization and subsequent functional group modifications. One common method involves the reaction of anthranilic acid with formamide under acidic conditions to form the quinazolinone core. The resulting intermediate is then subjected to further reactions to introduce the benzoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Oxoquinazolin-3(4H)-yl)methyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

2-((4-Oxoquinazolin-3(4H)-yl)methyl)benzoic acid has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((4-Oxoquinazolin-3(4H)-yl)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and pharmacological properties of quinazolinone derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 2-((4-Oxoquinazolin-3(4H)-yl)methyl)benzoic acid with structurally related compounds.

Structural and Functional Modifications

Key Observations

Antibacterial Activity :

- The target compound exhibits activity against MRSA, likely due to the free carboxylic acid group enhancing target binding through hydrogen bonding .

- Substitutions like 2-chlorophenyl () or ethynylstyryl () increase potency against resistant strains, suggesting bulky or electron-withdrawing groups improve membrane penetration or enzyme inhibition .

Neurological Targets :

- (E)-4-(2-(3-Nitrostyryl)-4-oxoquinazolin-3(4H)-yl)benzoic acid (QNZ46) inhibits NMDA receptors via a unique use-dependent mechanism, highlighting the impact of nitro-styryl substituents on neurological activity .

Structural Flexibility vs.

Pharmacokinetic Considerations :

- Ester derivatives (e.g., methyl or ethyl esters) improve lipophilicity, as seen in and , but require hydrolysis to release the active carboxylic acid form .

SAR Trends

- Electron-Withdrawing Groups: Nitro () and cyano () groups enhance antibacterial and receptor-binding activities by increasing electrophilicity.

- Aromatic Extensions : Styryl or ethynylstyryl moieties () extend conjugation, improving π-π stacking with biological targets.

- Halogenation : Chlorine substituents () enhance antimicrobial potency via hydrophobic interactions and steric effects.

Research Findings and Data

Table 2: Comparative Efficacy Against MRSA

Biological Activity

2-((4-Oxoquinazolin-3(4H)-yl)methyl)benzoic acid is a compound that integrates a quinazolinone moiety with a benzoic acid derivative, characterized by its potential therapeutic applications. This article explores its biological activities, focusing on antimicrobial and anticancer properties, as well as the mechanisms underlying these effects.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molar Mass : Approximately 280.28 g/mol

- Structural Features : The quinazolinone core is known for its diverse biological activities, making this compound a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, particularly against multidrug-resistant strains of bacteria such as Staphylococcus aureus.

Table 1: Antimicrobial Activity Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound's structural features contribute to its ability to inhibit bacterial growth effectively.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549).

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 0.075 | Induction of apoptosis via caspase activation |

| A549 | 0.069 | Inhibition of cell proliferation |

| HepG2 | 0.058 | Cell cycle arrest at G1 phase |

The IC values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potency.

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. The quinazolinone core is known to inhibit various enzymes by binding to their active sites, blocking their activity and leading to downstream biological effects .

Interaction Studies

Molecular docking studies have suggested that this compound interacts effectively with bacterial enzymes and receptors involved in resistance mechanisms, indicating its potential as a therapeutic agent against resistant strains .

Case Studies

In a study evaluating the cytotoxic effects of various quinazolinone derivatives, compounds similar to this compound showed promising results in reducing viral plaques in respiratory syncytial virus (RSV) assays . The structure-activity relationship (SAR) analysis indicated modifications leading to enhanced solubility and bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.